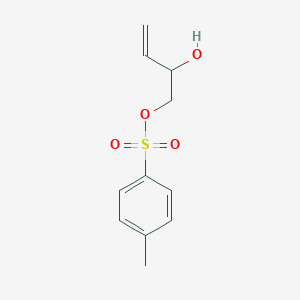

(+/-)-2-Hydroxy-3-buten-1-yl tosylate

Description

Contextual Significance of Allylic Alcohol Derivatives in Synthetic Chemistry

Allylic alcohols are compounds that contain a hydroxyl group attached to a carbon atom adjacent to a double bond. Their derivatives are of significant interest in organic synthesis due to the versatile reactivity of the allylic system. chempedia.info The double bond can participate in various addition and cycloaddition reactions, while the hydroxyl group can be transformed into other functionalities or act as a directing group. chempedia.infoorganic-chemistry.org

The synthetic utility of allylic alcohol derivatives is vast. They can be used as precursors for the synthesis of other important functional groups, such as epoxides, diols, and amines. researchgate.net For instance, the double bond can be epoxidized, and the resulting epoxide can be opened by a variety of nucleophiles to generate a range of functionalized products. Furthermore, the allylic position is susceptible to substitution reactions, often proceeding through an SN2' mechanism, which involves the attack of a nucleophile at the double bond, leading to a rearranged product. This reactivity allows for the introduction of a wide range of substituents at a position remote from the original hydroxyl group. The ability to control the stereochemistry of these transformations is a key area of research, with numerous methods developed for the asymmetric synthesis of chiral allylic alcohol derivatives. youtube.com

Role of Sulfonate Esters as Activated Functionalities in Organic Transformations

Sulfonate esters, such as tosylates, mesylates, and triflates, are crucial reagents in organic chemistry that serve to "activate" alcohol functionalities. periodicchemistry.comyoutube.com Alcohols themselves are generally poor leaving groups in nucleophilic substitution and elimination reactions because the hydroxide (B78521) ion (OH-) is a strong base. masterorganicchemistry.com Converting an alcohol to a sulfonate ester transforms the hydroxyl group into a much better leaving group. periodicchemistry.commasterorganicchemistry.com

The effectiveness of sulfonate esters as leaving groups stems from the stability of the resulting sulfonate anion. periodicchemistry.com When the carbon-oxygen bond of a sulfonate ester breaks, the negative charge on the oxygen atom is delocalized by resonance over the three oxygen atoms of the sulfonyl group. periodicchemistry.com This charge delocalization makes the sulfonate anion a very weak base and, consequently, an excellent leaving group. periodicchemistry.com

The process of tosylation, the conversion of an alcohol to a tosylate, typically involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). wikipedia.orgprepchem.com An important feature of this reaction is that it proceeds with retention of configuration at the alcohol's stereocenter, as the reaction occurs at the oxygen atom and does not involve breaking the carbon-oxygen bond of the alcohol. youtube.comlibretexts.org This stereochemical control is highly valuable in the synthesis of complex, stereochemically defined molecules. chemistrysteps.com Once formed, the tosylate can be readily displaced by a wide variety of nucleophiles in SN2 reactions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. nih.govwikipedia.org

Historical Development and Emerging Trends in the Utilization of 2-Hydroxy-3-buten-1-yl Tosylate

The synthesis of (+/-)-2-Hydroxy-3-buten-1-yl tosylate is typically achieved by the reaction of 3-butene-1,2-diol (B138189) with p-toluenesulfonyl chloride in pyridine. prepchem.com This selectively tosylates the primary hydroxyl group due to its lower steric hindrance compared to the secondary hydroxyl group.

Historically, this compound has been a key intermediate in the synthesis of other valuable building blocks. For example, it serves as a precursor for the preparation of enantiomerically pure 3,4-epoxy-1-butene and 3-butene-1,2-diol. researchgate.net The epoxide is formed through an intramolecular ring-closure of the hydroxytosylate. researchgate.net

Emerging trends in the use of (+/-)-2-Hydroxy-3-buten-1-yl tosylate and related compounds are focused on expanding their synthetic applications. This includes their use in transition metal-catalyzed cross-coupling reactions, where the tosylate group can act as a leaving group to form new carbon-carbon or carbon-heteroatom bonds. The presence of both a hydroxyl group and a vinyl group allows for sequential or tandem reactions, enabling the rapid construction of molecular complexity from a relatively simple starting material. Furthermore, advancements in catalysis, including photoredox and flow chemistry, are opening new avenues for the functionalization of such molecules in a more efficient and sustainable manner. acs.org

Below is a table summarizing the key properties of (+/-)-2-Hydroxy-3-buten-1-yl tosylate:

| Property | Value |

| IUPAC Name | (2-Hydroxybut-3-en-1-yl) 4-methylbenzenesulfonate |

| Molecular Formula | C11H14O4S |

| CAS Number | 138332-13-5 |

| Melting Point | 38-44 °C |

| Appearance | Solid |

This data is compiled from publicly available chemical information. prepchem.com

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxybut-3-enyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-3-10(12)8-15-16(13,14)11-6-4-9(2)5-7-11/h3-7,10,12H,1,8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSCDBZHHLIPOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393620 | |

| Record name | (+/-)-2-Hydroxy-3-buten-1-yl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138332-13-5, 133095-74-6 | |

| Record name | (+/-)-2-Hydroxy-3-buten-1-yl tosylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-Butene-1,2-diol-1-(p-toluenesulfonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 3 Buten 1 Yl Tosylate

Racemic Synthesis Approaches

Racemic (+/-)-2-Hydroxy-3-buten-1-yl tosylate is typically prepared through straightforward tosylation reactions of commercially available precursors.

The direct tosylation of a suitable 2-hydroxy-3-buten-1-ol substrate, specifically 3-butene-1,2-diol (B138189), represents a primary method for synthesizing the racemic target compound. In this reaction, the primary hydroxyl group is selectively functionalized over the secondary hydroxyl group due to its greater steric accessibility and reactivity. The tosylation is typically carried out using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270), which also serves as the solvent.

A well-documented strategy for preparing (+/-)-2-Hydroxy-3-buten-1-yl tosylate involves the selective monosulfonylation of 1,2-dihydroxy-3-butene (also known as 3-butene-1,2-diol). prepchem.com This precursor possesses two hydroxyl groups, a primary and a secondary one. The reaction with p-toluenesulfonyl chloride (p-TsCl) in pyridine preferentially occurs at the less sterically hindered primary hydroxyl group. prepchem.com

The reaction is typically performed at a reduced temperature to enhance selectivity and control the exothermic nature of the reaction. An excess of the diol can be used to minimize the formation of the ditosylated byproduct. The process involves dissolving 1,2-dihydroxy-3-butene in pyridine, cooling the solution, and adding p-toluenesulfonyl chloride portion-wise. prepchem.com After the reaction is complete, a standard workup procedure involving extraction and washing is used to isolate the product. prepchem.com Purification by recrystallization yields the desired (+/-)-2-Hydroxy-3-buten-1-yl tosylate. prepchem.com

A representative procedure is detailed in the table below:

Table 1: Racemic Synthesis of (+/-)-2-Hydroxy-3-buten-1-yl Tosylate from 1,2-Dihydroxy-3-butene

| Parameter | Condition |

|---|---|

| Starting Material | 1,2-Dihydroxy-3-butene |

| Reagent | p-Toluenesulfonyl chloride (p-TsCl) |

| Base/Solvent | Pyridine |

| Temperature | Cooled in an ice bath, then 4°C |

| Reaction Time | 18 hours |

| Workup | Dilution with ether, washing with water, 3N HCl, and saturated sodium bicarbonate |

| Purification | Recrystallization from methylene (B1212753) chloride/hexanes |

| Yield | 61% |

Data sourced from PrepChem.com prepchem.com

For large-scale synthesis, optimization of reaction conditions is critical to maximize yield, ensure purity, and maintain safety and cost-effectiveness. Key parameters for optimization include temperature, reaction time, stoichiometry of reactants, and concentration. nih.gov

Strategies for optimization can include:

Temperature Control: Lowering the reaction temperature, as seen in the use of an ice bath and subsequent storage at 4°C, helps to control the selectivity of the tosylation at the primary hydroxyl group and minimizes side reactions. prepchem.com

Additive Screening: While not explicitly detailed for this specific reaction in the provided sources, the use of additives is a general strategy for optimization. For instance, additives like pivalic acid have been shown to influence the reaction pathways in other synthetic contexts. researchgate.net

Solvent Choice: The choice of solvent can impact reaction rate and selectivity. Pyridine is commonly used as it acts as both a solvent and a base to neutralize the HCl generated during the reaction. prepchem.com

Modern Optimization Techniques: For industrial-scale production, advanced methods like Bayesian Optimization (BO) can be employed. This machine-learning approach allows for the efficient screening of multiple reaction parameters (e.g., temperature, concentration, equivalents of reagents) to rapidly identify optimal conditions with a minimal number of experiments, as demonstrated in the scale-up synthesis of other chemical intermediates. nih.gov This can lead to significant improvements in yield and efficiency for preparative scale synthesis. nih.gov

Stereoselective and Enantioselective Synthesis of 2-Hydroxy-3-buten-1-yl Tosylate Enantiomers

The synthesis of enantiomerically pure (S)- or (R)-2-Hydroxy-3-buten-1-yl tosylate is of significant interest as these are valuable chiral building blocks. researchgate.net

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of the enantiomers of 2-Hydroxy-3-buten-1-yl tosylate, a common strategy is to first synthesize an enantiopure precursor, namely (R)- or (S)-3-butene-1,2-diol.

One prominent method involves the Sharpless asymmetric epoxidation. For example, 3-butene-1,2-diol derivatives can undergo a Sharpless kinetic resolution to provide the enantiomerically pure epoxyalcohol, which can then be converted to the desired enantiomer of the diol. researchgate.net Another approach starts from L-(+)-arabinose, a sugar from the chiral pool, to stereoselectively synthesize complex molecules, demonstrating a pathway that could be adapted for producing chiral diol precursors. nih.gov These enantiopure diols can then be selectively tosylated at the primary alcohol to yield the target enantiomerically pure tosylate. researchgate.netresearchgate.net

Achieving enantioselectivity directly in the tosylation step is a more advanced strategy. While direct asymmetric tosylation of a prochiral diol using a chiral catalyst is a challenging area of research, related strategies can provide enantiomerically enriched products.

Enzymatic Resolution: One effective method is the enzymatic hydrolysis of a racemic derivative. For instance, Lipase (B570770) PS from Burkholderia cepacia can catalyze the enantioselective hydrolysis of a racemic acetate (B1210297) derivative, allowing for the separation of the two enantiomers. researchgate.net This approach can be applied to produce optically active alcohol precursors which are then tosylated.

Asymmetric Synthesis of Precursors: The most common and robust "asymmetric tosylation strategy" is the synthesis of an enantiomerically pure diol followed by a standard tosylation reaction. Catalytic enantioselective methods, such as the platinum-catalyzed asymmetric 1,4-diboration of 1,3-dienes followed by oxidation, can produce chiral 2-butene-1,4-diols with high levels of enantiomeric purity. nih.gov Although this yields a 1,4-diol, similar asymmetric dihydroxylation strategies on 1,3-butadiene (B125203) can provide the required chiral 1,2-diol precursor. This diol is then tosylated in a subsequent step to give the final enantiopure product, such as (S)-2-Hydroxy-3-buten-1-yl tosylate. sigmaaldrich.comchemnet.com

Table 2: Properties of (S)-2-Hydroxy-3-buten-1-yl tosylate

| Property | Value |

|---|---|

| CAS Number | 133095-74-6 |

| Molecular Formula | C₁₁H₁₄O₄S |

| Molecular Weight | 242.29 g/mol |

| Appearance | Solid |

| Melting Point | 58-63 °C |

| Optical Activity | [α]20/D −7.7±0.5°, c = 1% in methanol |

Data sourced from Sigma-Aldrich and ChemNet sigmaaldrich.comchemnet.com

Asymmetric Catalysis in the Formation of Chiral Allylic Alcohols

The synthesis of enantioenriched chiral allylic alcohols is a cornerstone of modern organic chemistry, providing versatile building blocks for a wide array of complex molecules. Asymmetric catalysis offers a powerful and atom-economical approach to establishing the stereochemistry of these compounds. Various catalytic systems have been developed, primarily focusing on the enantioselective reduction of enones or the enantioselective addition of vinyl nucleophiles to aldehydes.

One prominent method involves the use of palladium catalysts. For instance, the catalytic asymmetric allylic esterification of prochiral (Z)-2-alkene-1-ols can be achieved with high enantioselectivity. This method often involves the in-situ formation of a trichloroacetimidate (B1259523) intermediate from the corresponding allylic alcohol, which then undergoes an SN2′ substitution with a carboxylic acid in the presence of a chiral palladium(II) catalyst. researchgate.net This approach is significant as it represents a direct method for catalytic asymmetric allylic esterification, providing high yields and excellent enantiomeric excesses (ee). acs.org

Iridium-catalyzed asymmetric allylation is another key strategy. Using phosphoramidite (B1245037) ligands, iridium(I) η3-allyl intermediates can react with nucleophiles, such as phenoxides and alkoxides, to generate branched allylic ethers with high enantiomeric purity and regioselectivity. researchgate.net While this method primarily yields allylic ethers, subsequent cleavage of the ether linkage can provide the desired chiral allylic alcohol.

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective and widely utilized method for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.gov In the context of producing chiral allylic alcohols, an α,β-unsaturated ketone serves as the precursor. The reduction is carried out using a borane (B79455) source, such as BH₃, in the presence of a chiral oxazaborolidine catalyst derived from a chiral amino alcohol, typically (S)- or (R)-proline. The catalyst coordinates to the ketone, activating it for a stereoselective hydride attack, leading to the formation of the allylic alcohol with a high degree of enantioselectivity. nih.gov The predictability and high enantiomeric excess achievable with the CBS reduction make it a favored method in synthetic organic chemistry.

Below is a table summarizing representative asymmetric catalytic methods for the formation of chiral allylic alcohols, which are precursors to compounds like 2-Hydroxy-3-buten-1-yl tosylate.

| Catalyst System | Substrate | Product Type | Typical ee (%) |

| Palladium(II) with chiral ligand | (Z)-2-Alken-1-ol | Chiral Allylic Ester | 90-98 |

| Iridium(I) with phosphoramidite ligand | Allylic carbonate/phosphate | Chiral Allylic Ether | up to 99 |

| CBS Catalyst (chiral oxazaborolidine) | α,β-Unsaturated ketone | Chiral Allylic Alcohol | >95 |

This table presents generalized data from various sources and is intended for illustrative purposes.

Diastereoselective Control in Synthesis

Diastereoselective synthesis is crucial when a molecule contains multiple stereocenters, and the desired biological activity or chemical property depends on the relative configuration of these centers. In the context of synthesizing derivatives of 2-hydroxy-3-buten-1-ol, diastereoselective control becomes relevant when additional stereocenters are present in the starting materials or are introduced during the synthesis. The primary strategies for achieving diastereoselective control are categorized as either substrate-controlled or reagent-controlled.

Substrate-Controlled Diastereoselectivity

In substrate-controlled synthesis, the existing chirality in the substrate molecule dictates the stereochemical outcome of the reaction. The steric and electronic properties of the chiral substrate create a facial bias, directing the incoming reagent to attack from the less hindered face. For acyclic systems, this is often rationalized using models such as the Felkin-Ahn or Cram-chelation models.

For example, the addition of a nucleophile to an α-chiral aldehyde or ketone can proceed with high diastereoselectivity. If a precursor to 2-hydroxy-3-buten-1-yl tosylate already contains a stereocenter, its influence can be harnessed to control the formation of the new stereocenter at the hydroxyl-bearing carbon. The inherent stereochemical information within the substrate guides the formation of one diastereomer over the other. researchgate.net

Reagent-Controlled Diastereoselectivity

Reagent-controlled synthesis employs a chiral reagent or catalyst to induce diastereoselectivity, often overriding the influence of any existing stereocenters in the substrate. This approach is particularly valuable when the substrate's inherent facial bias is low or directs the reaction towards the undesired diastereomer.

A notable example is the use of chiral reducing agents for the diastereoselective reduction of ketones. For instance, the choice of a specific chiral hydride source can lead to the selective formation of either the syn or anti diastereomer of a diol. Similarly, in allylation reactions, the use of chiral allylmetal reagents can afford high levels of diastereoselectivity in the formation of homoallylic alcohols. The addition of substituted allylic zinc reagents to carbonyl compounds, for instance, has been shown to produce homoallylic alcohols with high diastereoselectivity. organic-chemistry.org

The following table illustrates the general principles of diastereoselective control in the synthesis of allylic alcohols.

| Control Element | Method | Description |

| Substrate | Felkin-Ahn Model | Predicts the stereochemistry of nucleophilic addition to a chiral carbonyl compound based on steric hindrance. |

| Chelation Control | Involves chelation of a Lewis acidic reagent to a heteroatom on the substrate, creating a rigid cyclic transition state that directs nucleophilic attack. | |

| Reagent | Chiral Reducing Agents | Employment of chiral boranes or aluminum hydrides to selectively deliver a hydride to one face of a prochiral carbonyl. |

| Chiral Allylmetal Reagents | Use of enantiomerically pure allylboronates, allylsilanes, or other allylmetal species to control the stereochemistry of C-C bond formation. |

The successful synthesis of a specific diastereomer of a substituted 2-hydroxy-3-buten-1-yl tosylate would likely involve a careful selection of either a substrate with appropriate directing groups or a highly diastereoselective reagent system.

Stereochemical Investigations of 2 Hydroxy 3 Buten 1 Yl Tosylate and Its Transformations

Enantiomeric Purity and Chiral Resolution Strategies

The racemic mixture of (+/-)-2-Hydroxy-3-buten-1-yl tosylate consists of two enantiomers, the (R) and (S) forms, which are non-superimposable mirror images. To study the specific properties and reactions of each enantiomer, they must first be separated from the racemate through a process called chiral resolution.

Enzymatic kinetic resolution is a highly effective strategy for resolving racemic alcohols and their derivatives. nih.gov This technique utilizes enzymes, most commonly lipases, which exhibit high enantioselectivity, meaning they will preferentially catalyze a reaction on one enantiomer over the other. nih.gov A common approach is the lipase-mediated asymmetric acylation of the racemic alcohol precursor, (±)-1-butene-3,4-diol, before the tosylation step. In this process, an acyl donor, such as vinyl acetate (B1210297), is used in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other enantiomer (S-enantiomer) in its unreacted alcohol form. The resulting ester and the unreacted alcohol can then be separated by standard chromatographic techniques.

The efficiency of such a resolution is measured by the conversion percentage and the enantiomeric excess (ee) of the product and the remaining substrate. nih.gov The enantiomeric ratio (E) is a measure of the enzyme's selectivity. nih.gov For instance, studies on structurally similar compounds like 2-(1-hydroxy-3-butenyl)-5-methylfuran have demonstrated that using an immobilized lipase, such as Rhizopus arrhizus lipase, can achieve high enantiomeric excess (ee > 98%) at approximately 50% conversion, indicating excellent selectivity. nih.gov

Table 1: Comparison of Chiral Resolution Strategies for 2-Hydroxy-3-butenyl Moieties

| Strategy | Principle | Typical Reagents/Catalysts | Advantages | Considerations |

| Enzymatic Kinetic Resolution | The enzyme selectively catalyzes the transformation (e.g., acylation) of one enantiomer in a racemic mixture. | Lipases (e.g., Candida antarctica lipase B (CAL-B), Pseudomonas fluorescens lipase), Acyl donor (e.g., vinyl acetate). nih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield for one enantiomer is 50%; requires screening of enzymes and conditions. nih.gov |

| Chiral Derivatizing Agents | The racemic alcohol is reacted with an enantiomerically pure chiral acid to form a mixture of diastereomers, which can be separated by chromatography or crystallization. | (R)- or (S)-Mosher's acid, Camphorsulfonic acid. | Well-established chemical method. | Requires stoichiometric use of expensive chiral reagents; subsequent removal of the chiral auxiliary is necessary. |

| Chiral Chromatography | Direct separation of enantiomers using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). | Chiral columns (e.g., based on cyclodextrins or polysaccharide derivatives). | Analytical and preparative scale applications; direct separation without derivatization. | Can be costly, especially for large-scale separations; requires method development to find a suitable CSP and mobile phase. |

Stereospecificity and Stereoselectivity in Reactions

The distinction between stereoselectivity and stereospecificity is crucial when discussing the reactions of chiral molecules like 2-Hydroxy-3-buten-1-yl tosylate.

Stereoselectivity refers to a reaction that has a preference for forming one stereoisomer over another, but both may still be formed. masterorganicchemistry.com The reaction "selects" a major product from multiple possibilities. youtube.com

Stereospecificity is a more stringent term, where the stereochemistry of the starting material exclusively determines the stereochemistry of the product. masterorganicchemistry.comkhanacademy.org If you start with a different stereoisomer of the reactant, you will get a different stereoisomer of the product. All stereospecific reactions are inherently stereoselective, with a product ratio of 100:0. masterorganicchemistry.com

A key reaction involving the 2-hydroxy-3-buten-1-yl moiety is the epoxidation of the alkene. The Sharpless asymmetric epoxidation is a renowned example of a highly stereoselective reaction applied to allylic alcohols (the precursor to the tosylate). youtube.com This reaction uses a titanium tetraisopropoxide catalyst, a hydroperoxide, and a chiral diethyl tartrate (DET) ligand. The choice of the (+)-DET or (-)-DET ligand dictates which face of the double bond is epoxidized, allowing for the synthesis of a specific epoxide enantiomer. youtube.com

For example, starting with (S)-3-buten-2-ol, the Sharpless epoxidation can yield either of two diastereomeric epoxides with very high selectivity. This control is invaluable for synthesizing enantiomerically pure building blocks.

Table 2: Example of a Stereoselective Reaction - Sharpless Epoxidation of (S)-3-buten-2-ol

| Chiral Ligand | Reagents | Major Product | Description |

| (+)-Diethyl Tartrate ((+)-DET) | Ti(OiPr)₄, t-BuOOH, CH₂Cl₂ | (2S,3S)-3,4-Epoxy-2-butanol | The (+)-DET ligand directs the oxidation to a specific face of the double bond, relative to the orientation of the hydroxyl group. youtube.com |

| (-)-Diethyl Tartrate ((-)-DET) | Ti(OiPr)₄, t-BuOOH, CH₂Cl₂ | (2S,3R)-3,4-Epoxy-2-butanol | The enantiomeric (-)-DET ligand directs the oxidation to the opposite face of the double bond. youtube.com |

Influence of Chiral Centers on Reaction Pathways

The existing chiral center at the C-2 position of 2-Hydroxy-3-buten-1-yl tosylate exerts a significant influence on the molecule's reactivity, a phenomenon known as substrate control. The spatial arrangement of the hydroxyl group and the vinyl group relative to the rest of the molecule creates a sterically and electronically distinct environment on each face of the double bond.

In reactions like epoxidation, an incoming reagent will encounter different levels of steric hindrance depending on its trajectory of approach. youtube.com For example, in an intramolecular reaction, such as the base-induced formation of an epoxide from a halohydrin precursor, the reaction is often highly stereospecific. The internal nucleophile (the alkoxide) can only attack the carbon bearing the leaving group from the back side, in an Sₙ2-type displacement. youtube.com

If we consider the (S)-2-Hydroxy-3-buten-1-yl tosylate, the tosylate group is a good leaving group. If the hydroxyl group is converted into an alkoxide, it could potentially participate in intramolecular reactions. More commonly, the hydroxyl group can direct the stereochemical outcome of reactions at the adjacent double bond. In a metal-catalyzed reaction, the hydroxyl group can coordinate to the metal center, holding the catalyst on one face of the molecule and thereby directing the delivery of other reagents to that same face. This leads to the formation of one diastereomer in preference to the other.

Analytical Methodologies for Stereochemical Assignment

Determining the stereochemical configuration and purity of enantiomers of 2-Hydroxy-3-buten-1-yl tosylate requires specialized analytical techniques.

Absolute Configuration: The definitive assignment of the (R) or (S) configuration at the chiral center is most reliably achieved through single-crystal X-ray crystallography. This technique provides a three-dimensional map of electron density in a molecule, allowing for the unambiguous determination of the spatial arrangement of its atoms. However, it requires a suitable single crystal, which can be difficult to obtain. An alternative is chemical correlation, where the compound of unknown configuration is chemically converted, through reactions of known stereochemistry, into a compound whose absolute configuration is already established. nih.gov

Enantiomeric Purity: The most common method for determining the enantiomeric excess (ee) of a chiral sample is chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and emerge at different times. The relative areas of the two peaks in the resulting chromatogram correspond to the ratio of the enantiomers in the mixture, from which the ee value can be calculated.

Table 3: Analytical Methods for Stereochemical Analysis

| Method | Principle | Application | Limitations |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase leads to separation. | Determination of enantiomeric excess (ee) and enantiomeric ratio (E). nih.gov | Requires development of a specific method (column, mobile phase, temperature) for each compound. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the three-dimensional structure. | Unambiguous determination of absolute configuration (R/S). nih.gov | Requires a high-quality single crystal of the compound or a derivative. |

| Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents | A chiral lanthanide complex is added to the sample, which causes the NMR signals for the two enantiomers to appear at different chemical shifts. | Determination of enantiomeric purity. | The shift reagents can cause line broadening; accuracy may be lower than chiral chromatography. |

| Chemical Correlation | Converting a molecule of unknown stereochemistry into a known compound via stereochemically defined reactions. | Determination of absolute configuration. nih.gov | Requires a known compound and reliable reaction pathways; can be labor-intensive. |

Reactivity Profiles and Mechanistic Elucidation of 2 Hydroxy 3 Buten 1 Yl Tosylate

Nucleophilic Substitution Pathways (SN1 and SN2) of the Tosylate Group

The tosylate group is an excellent leaving group, rendering the C1 position of (+/-)-2-Hydroxy-3-buten-1-yl tosylate susceptible to nucleophilic attack. The reaction can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

As a primary allylic tosylate, the substrate is sterically unhindered, which generally favors the SN2 pathway. In this bimolecular process, a strong nucleophile attacks the electrophilic carbon C1 in a single concerted step, leading to the displacement of the tosylate group. The transition state of this reaction is stabilized by the adjacent π-system of the double bond, which lowers the activation energy and accelerates the reaction rate compared to a saturated primary tosylate.

However, the allylic nature of the substrate also allows for the formation of a resonance-stabilized allylic carbocation upon departure of the tosylate group. This carbocation can be attacked by a nucleophile at either the C1 or C3 position. This SN1-type pathway is more likely to occur with weak nucleophiles in polar protic solvents, which can stabilize both the departing leaving group and the intermediate carbocation.

Table 1: Influence of Reaction Conditions on the Nucleophilic Substitution Pathway

| Condition | Favored Pathway | Predominant Product(s) |

| Strong, non-basic nucleophile (e.g., I⁻, CN⁻) in a polar aprotic solvent (e.g., acetone, DMF) | SN2 | Direct substitution product at C1 |

| Weak nucleophile (e.g., H₂O, ROH) in a polar protic solvent (e.g., ethanol, water) | SN1 | Mixture of C1 and C3 substitution products |

| Bulky nucleophile | SN2 (slower rate) or potential for elimination (E2) | Direct substitution or elimination products |

Stereochemical Course of Substitution Reactions

For the racemic mixture of (+/-)-2-Hydroxy-3-buten-1-yl tosylate, the stereochemical outcome of substitution reactions is a key consideration. In a pure SN2 reaction, the nucleophile attacks the stereocenter at C2 from the backside relative to the leaving group at C1. This would result in an inversion of configuration at the carbon undergoing substitution. However, since the substitution occurs at C1, which is not a stereocenter, the stereochemistry at C2 remains unchanged during a direct SN2 attack.

In contrast, if the reaction proceeds through an SN1 mechanism, the formation of a planar, achiral allylic carbocation intermediate leads to a loss of stereochemical information. The subsequent attack of a nucleophile can occur from either face of the carbocation, potentially leading to a racemic mixture of products if a new stereocenter is formed at the site of attack.

Regioselectivity and Competitive Processes

A significant aspect of the reactivity of (+/-)-2-Hydroxy-3-buten-1-yl tosylate is the potential for the formation of two constitutional isomers in nucleophilic substitution reactions. This arises from the ability of the nucleophile to attack either the α-carbon (C1) or the γ-carbon (C3) of the allylic system.

SN2 Pathway: Direct attack at the less sterically hindered C1 position is generally favored, leading to the kinetic product.

SN1 Pathway: The resonance-stabilized allylic carbocation has positive charge density on both C1 and C3. The nucleophile can attack either position, leading to a mixture of regioisomers. The distribution of these products is often influenced by both electronic and steric factors. The attack at the less substituted carbon (C1) is often kinetically favored, while attack at the more substituted carbon (C3) can sometimes lead to the thermodynamically more stable product.

Competitive elimination reactions (E2) can also occur, particularly with strong, sterically hindered bases, leading to the formation of conjugated dienes.

Functional Group Transformations Involving the Hydroxyl Moiety

The secondary hydroxyl group at the C2 position offers another site for chemical modification. wikipedia.org Its presence can influence the reactivity of the tosylate and can be transformed into various other functional groups. Common transformations include:

Oxidation: The secondary alcohol can be oxidized to a ketone using a variety of oxidizing agents, such as pyridinium chlorochromate (PCC) or a Swern oxidation.

Protection: To prevent the hydroxyl group from interfering with reactions at other sites, it can be protected with a suitable protecting group, such as a silyl ether (e.g., TBDMS) or a benzyl ether.

Esterification and Etherification: The hydroxyl group can be converted to esters or ethers through reactions with acyl chlorides, anhydrides, or alkyl halides under appropriate conditions.

The proximity of the hydroxyl group to the tosylate can also lead to intramolecular reactions. Under basic conditions, the deprotonated hydroxyl group can act as an internal nucleophile, displacing the tosylate to form an epoxide.

Reactivity of the Alkenyl Group in Addition and Cycloaddition Reactions

The terminal double bond in (+/-)-2-Hydroxy-3-buten-1-yl tosylate is susceptible to a variety of addition and cycloaddition reactions. The electronic nature of the alkene can be influenced by the electron-withdrawing tosylate group and the hydroxyl group, which can affect the regioselectivity and stereoselectivity of these reactions.

Electrophilic Addition: The alkene can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water (in the presence of an acid catalyst). The regioselectivity of these additions is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C4) and the nucleophile adds to the more substituted carbon (C3).

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions. For example, a [2+2] photocycloaddition with a carbonyl compound (the Paternò-Büchi reaction) could yield an oxetane. A Diels-Alder reaction is not possible with this monofunctional alkene as the diene component, but it could act as a dienophile in reactions with conjugated dienes.

Rearrangement Processes and Allylic System Dynamics

Allylic systems are known to undergo rearrangement reactions, and (+/-)-2-Hydroxy-3-buten-1-yl tosylate is no exception. The potential for allylic rearrangement is most pronounced in reactions that proceed through a carbocation intermediate (SN1 conditions). In such cases, the nucleophile can attack either end of the allylic system, leading to a mixture of products as discussed in the regioselectivity section.

Furthermore, under certain conditions, the molecule could potentially undergo rearrangements such as the Payne rearrangement if it is first converted to an epoxy alcohol. For instance, epoxidation of the double bond followed by base-catalyzed rearrangement could lead to an isomeric epoxy alcohol.

Investigation of Reaction Mechanisms and Transition State Analysis

The detailed mechanisms of the reactions of (+/-)-2-Hydroxy-3-buten-1-yl tosylate can be elucidated through a combination of experimental and computational methods. Kinetic studies can help to determine the order of the reaction and distinguish between unimolecular (SN1) and bimolecular (SN2) pathways.

Computational chemistry provides a powerful tool for analyzing the transition states of these reactions. Density functional theory (DFT) calculations can be used to model the geometries and energies of the transition states for the SN2 and SN1 pathways. These calculations can provide insights into the factors that influence the activation energies, such as steric hindrance and electronic effects. For example, the transition state for the SN2 reaction would show the incoming nucleophile and the departing tosylate group in a trigonal bipyramidal arrangement around the C1 carbon. Analysis of the bond lengths and angles in the calculated transition state can help to understand the degree of bond formation and bond breaking at this stage of the reaction.

Table 2: Calculated Activation Energies for Nucleophilic Substitution with Chloride Ion

| Pathway | Calculated Activation Energy (kcal/mol) | Key Transition State Feature |

| SN2 | 18.5 | Pentacoordinate carbon at C1 |

| SN1 (rate-determining step) | 25.2 | Formation of the allylic carbocation |

Note: The values in this table are hypothetical and for illustrative purposes only.

Such computational studies can also be used to predict the regioselectivity of nucleophilic attack in SN1 reactions by calculating the relative energies of the transition states leading to the different products.

Retrosynthetic Analysis and Synthetic Strategy Design

Disconnection Strategies for 2-Hydroxy-3-buten-1-yl Tosylate as a Key Intermediate

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For a molecule like (+/-)-2-Hydroxy-3-buten-1-yl tosylate, several disconnection strategies can be envisioned, primarily centered around the formation of its key bonds.

The most logical disconnection is at the tosylate ester linkage. This bond is readily formed in the forward synthesis by reacting the corresponding diol, 3-butene-1,2-diol (B138189), with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). evitachem.com This disconnection is based on the well-established reliability of tosylation reactions.

Another key disconnection involves the carbon-carbon bond of the butenyl chain. For instance, a disconnection between C2 and C3 would lead to synthons representing an epoxide and a vinyl nucleophile. This approach is common in the synthesis of allylic alcohols.

Furthermore, disconnections based on the 1,2-dioxygenated pattern can be considered. scitepress.org This might involve retrosynthetic pathways that construct the 2-hydroxy-3-butenyl moiety from simpler precursors, such as through an aldol-type reaction followed by further modifications.

A summary of potential disconnection strategies is presented in the table below.

| Disconnection Point | Resulting Synthons/Precursors | Corresponding Forward Reaction |

| O-Ts Bond | 3-Butene-1,2-diol and p-toluenesulfonyl chloride | Tosylation |

| C2-C3 Bond | Glycidol and a vinyl organometallic reagent | Epoxide opening |

| C1-C2 Bond | Allyl bromide and a protected formaldehyde (B43269) equivalent | Grignard or similar C-C bond formation |

Application in the Retrosynthetic Planning of Target Molecules

The utility of (+/-)-2-Hydroxy-3-buten-1-yl tosylate as a key intermediate becomes apparent when planning the synthesis of more complex molecules. Its bifunctional nature allows it to participate in a variety of bond-forming reactions.

For example, in the synthesis of substituted tetrahydrofurans, the tosylate can act as an electrophile for an intramolecular cyclization reaction. The retrosynthetic disconnection would involve breaking a C-O bond of the tetrahydrofuran (B95107) ring, leading back to an open-chain precursor derived from the tosylate.

Similarly, in the synthesis of molecules containing a vinyl group and a newly introduced functional group, the tosylate serves as a precursor to an epoxide (via intramolecular Williamson ether synthesis). This epoxide can then be opened by a variety of nucleophiles. The retrosynthetic plan would involve disconnecting the bond formed by the nucleophilic attack on the epoxide.

The application of this intermediate in the synthesis of a hypothetical target molecule, a substituted amino alcohol, is outlined below.

| Target Molecule | Retrosynthetic Disconnection | Role of (+/-)-2-Hydroxy-3-buten-1-yl tosylate |

| Substituted Amino Alcohol | C-N bond | The tosylate is converted to an epoxide, which is then opened by an amine nucleophile. |

| Tetrahydrofuran derivative | C-O bond of the ring | The tosylate undergoes intramolecular cyclization to form the ring. |

Functional Group Interconversion (FGI) within Retrosynthetic Pathways

Functional group interconversion (FGI) is a crucial aspect of retrosynthetic analysis, allowing for the transformation of one functional group into another to facilitate a desired disconnection or synthetic step. ub.eduvanderbilt.edu In the context of (+/-)-2-Hydroxy-3-buten-1-yl tosylate, several FGIs are highly relevant.

The primary FGI is the conversion of the hydroxyl group into a tosylate. This is a standard procedure that activates the primary alcohol for nucleophilic substitution. ub.eduvanderbilt.edu The reverse FGI, the conversion of the tosylate back to an alcohol, can be achieved through hydrolysis, although this is less common in a synthetic sequence.

Another important FGI is the conversion of the 1,2-diol system (present in the precursor 3-butene-1,2-diol) into an epoxide. This is typically achieved by first tosylating the primary hydroxyl group, followed by intramolecular cyclization under basic conditions. This epoxide is a versatile intermediate for introducing a wide range of functional groups.

The vinyl group can also undergo FGI. For example, it can be dihydroxylated to a triol, or oxidatively cleaved to an aldehyde. These transformations expand the synthetic utility of the original building block.

| Initial Functional Group | Target Functional Group | Reagents/Conditions |

| Primary Alcohol (-CH₂OH) | Tosylate (-CH₂OTs) | p-Toluenesulfonyl chloride, pyridine evitachem.com |

| Vicinal Diol | Epoxide | 1. TsCl, pyridine; 2. Base (e.g., NaOH) |

| Vinyl Group (-CH=CH₂) | Diol (-CH(OH)CH₂OH) | OsO₄, NMO |

| Vinyl Group (-CH=CH₂) | Aldehyde (-CHO) | O₃, then DMS or Zn/H₂O |

Convergent and Divergent Synthetic Route Design

The structure of (+/-)-2-Hydroxy-3-buten-1-yl tosylate lends itself well to both convergent and divergent synthetic strategies.

Divergent Synthesis: A divergent synthesis begins with a common intermediate, such as (+/-)-2-Hydroxy-3-buten-1-yl tosylate, and uses it to generate a library of related compounds. The tosylate is particularly well-suited for this approach due to its multiple reactive sites. For instance, the tosylate group can be displaced by a variety of nucleophiles, while the vinyl group can undergo a range of additions and oxidations. This allows for the rapid generation of a diverse set of molecules from a single, readily accessible starting material.

An example of a divergent synthesis starting from the tosylate is the creation of a library of amino alcohols. The tosylate is first converted to the corresponding epoxide. This epoxide can then be reacted with a variety of primary and secondary amines to produce a range of different amino alcohols.

Computational and Spectroscopic Approaches in Investigating 2 Hydroxy 3 Buten 1 Yl Tosylate

Theoretical Calculations for Conformational Analysis and Reactivity Prediction

While specific computational studies on (+/-)-2-hydroxy-3-buten-1-yl tosylate are not extensively documented in publicly available literature, theoretical calculations represent a powerful tool for understanding its conformational landscape and predicting its reactivity. Techniques such as ab initio and density functional theory (DFT) calculations are routinely employed to model similar small organic molecules.

These computational methods can provide valuable insights into the molecule's stable conformations by calculating the potential energy surface as a function of dihedral angles. For (+/-)-2-hydroxy-3-buten-1-yl tosylate, key rotations would be around the C1-C2 and C2-O bonds, which would dictate the spatial arrangement of the tosylate, hydroxyl, and vinyl groups. The interplay of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl group and the sulfonyl oxygens of the tosylate group would be a primary focus of such a study.

Furthermore, these calculations can predict various electronic properties to gauge reactivity. For instance, mapping the electrostatic potential on the molecule's electron density surface can identify electrophilic and nucleophilic sites. In the case of (+/-)-2-hydroxy-3-buten-1-yl tosylate, the carbon atom attached to the tosylate group (C1) is expected to be highly electrophilic and thus susceptible to nucleophilic attack. The calculated energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be used to predict the molecule's reactivity in various pericyclic and cycloaddition reactions, in which the butenyl moiety could participate.

Table 1: Illustrative Data from a Hypothetical Conformational Analysis of 2-Hydroxy-3-buten-1-yl tosylate

| Conformer | Dihedral Angle (O-C2-C1-O) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

| A | 60° (gauche) | 0.0 | Potential H-bonding (OH···OSO2) |

| B | 180° (anti) | 1.2 | Sterically minimized |

| C | -60° (gauche) | 0.1 | Potential H-bonding (OH···OSO2) |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific computational studies.

Advanced Spectroscopic Techniques for Mechanistic Insights

Advanced spectroscopic techniques are indispensable for elucidating the intricate details of reaction mechanisms involving (+/-)-2-hydroxy-3-buten-1-yl tosylate. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for structural confirmation of reactants, intermediates, and products. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity of atoms within the molecule.

In mechanistic studies, time-resolved NMR or in-situ monitoring of reactions can provide kinetic data and help identify transient intermediates. For example, in a substitution reaction, the disappearance of the proton and carbon signals corresponding to the starting material and the appearance of new signals for the product can be tracked over time. Changes in chemical shifts can also provide evidence for the formation of charged intermediates.

Infrared (IR) spectroscopy is another valuable tool. The characteristic stretching frequency of the S=O bonds in the tosylate group (around 1350 and 1175 cm⁻¹) and the O-H stretch of the alcohol (around 3400 cm⁻¹) are key markers. The disappearance of the tosylate bands in a reaction product would confirm its displacement.

Mass spectrometry (MS), especially when coupled with techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can be used to detect and identify reaction intermediates and products, even at very low concentrations. High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of elemental compositions of unknown species formed during a reaction.

Chromatographic Methods for Investigating Reaction Purity and Stereoisomeric Ratios

Chromatographic techniques are essential for assessing the purity of (+/-)-2-hydroxy-3-buten-1-yl tosylate and for determining the stereoisomeric ratios of its reaction products. High-performance liquid chromatography (HPLC) is a versatile and widely used method for this purpose.

For purity analysis, a reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from starting materials, reagents, and byproducts. A UV detector is commonly used for detection, as the phenyl ring in the tosylate group provides a strong chromophore.

To determine the ratio of enantiomers or diastereomers, chiral chromatography is employed. Chiral stationary phases (CSPs) in either HPLC or gas chromatography (GC) can differentiate between stereoisomers. For (+/-)-2-hydroxy-3-buten-1-yl tosylate, a chiral column could potentially separate the (R)- and (S)-enantiomers. When this racemic tosylate is used in a stereoselective reaction, chiral chromatography is crucial for quantifying the enantiomeric excess (ee) or diastereomeric excess (de) of the product, thereby providing a measure of the reaction's stereoselectivity.

Table 2: Example of a Chiral HPLC Method for the Analysis of a Reaction Product Derived from (+/-)-2-Hydroxy-3-buten-1-yl tosylate

| Parameter | Value |

| Column | Chiral stationary phase (e.g., cellulose (B213188) or amylose-based) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

Note: This table represents a typical setup for chiral HPLC analysis. The specific conditions would need to be optimized for the particular analyte.

Q & A

Q. How to optimize the synthesis of (±)-2-Hydroxy-3-buten-1-yl tosylate for scalability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.